1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound featuring a sulfonyl group attached to a bicyclic heptane structure. This compound showcases unique structural elements that make it significant in various scientific research and industrial applications.
作用機序
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound reduces the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events . The modulation of these pathways by the compound can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
A related compound demonstrated improved plasma exposure compared to its acyclic counterpart
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a negative allosteric modulator of mGluR2. By reducing the receptor’s response to glutamate, it can potentially influence various neurological disorders . For instance, antagonists and negative allosteric modulators of mGluR2 have shown potential for the treatment of mood disorders and cognitive or memory dysfunction .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis involves multiple steps starting with the formation of the dihydropyrazolopyrazine ring. This ring structure can be synthesized using a series of cyclization and condensation reactions involving pyrazine derivatives and suitable reagents.
The sulfonyl group is then introduced through a sulfonylation reaction, commonly employing sulfonyl chlorides under basic conditions.
Finally, the dimethylbicyclo[2.2.1]heptan-2-one moiety is incorporated via a series of nucleophilic substitutions and cyclization reactions, using appropriate cycloalkanone precursors.
Industrial Production Methods:
Scaling up the production requires optimization of reaction conditions for maximum yield and purity. Industrial methods typically employ continuous flow reactors for maintaining consistent reaction conditions.
Catalysts and solvents are chosen based on their ability to enhance reaction rates and selectivity while being cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the bicyclic ring or the dihydropyrazolopyrazine moiety, forming various oxidized derivatives.
Reduction: Reduction can target the sulfonyl group or the pyrazole ring, leading to reduced analogs with different chemical properties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction processes.
Nucleophilic reagents for substitution reactions include amines, alcohols, and thiols, typically under basic or neutral conditions.
Major Products:
Products vary widely, including oxidized, reduced, and substituted derivatives with distinct physical and chemical properties, useful for further chemical modifications or applications.
科学的研究の応用
Used as a precursor for synthesizing complex organic molecules and as a reagent in various organic transformations.
Investigated for its potential bioactivity, including enzyme inhibition and receptor binding, useful in biochemical assays and drug discovery.
Explored for therapeutic applications, particularly in designing drugs targeting specific biochemical pathways involving sulfonyl groups and pyrazine derivatives.
Employed in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
類似化合物との比較
Similar compounds include other sulfonylated bicyclic heptanes and pyrazine derivatives. Compared to these, 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one stands out due to its unique combination of structural features that confer distinct reactivity and biological activity.
List of Similar Compounds:
Sulfonylated derivatives of bicyclo[2.2.1]heptane.
Various dihydropyrazolopyrazines.
Compounds featuring both sulfonyl and bicyclic ring systems.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparative analysis.
特性
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-15(2)12-3-5-16(15,14(20)9-12)11-23(21,22)18-7-8-19-13(10-18)4-6-17-19/h4,6,12H,3,5,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAXGXVAOXQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN4C(=CC=N4)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。